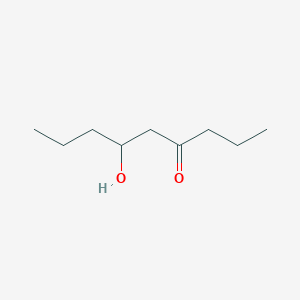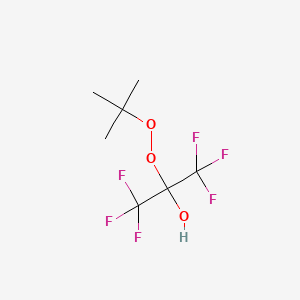
2-(tert-Butylperoxy)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butylperoxy)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organic peroxide compound. Organic peroxides are derivatives of hydrogen peroxide where one or both hydrogen atoms are replaced by organic groups. These compounds are known for their ability to generate free radicals, making them useful as initiators in polymerization reactions and as curing agents in various industrial applications .
Méthodes De Préparation
The synthesis of 2-(tert-Butylperoxy)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves a peroxidation reaction. One common method includes reacting tert-butyl hydroperoxide with hexafluoropropanol under controlled conditions. The reaction is usually catalyzed by an acid such as sulfuric acid and conducted at low temperatures to ensure the stability of the peroxide bond . Industrial production methods often employ continuous flow reactors to maintain consistent reaction conditions and high product purity .
Analyse Des Réactions Chimiques
2-(tert-Butylperoxy)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various types of chemical reactions, primarily involving the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can participate in:
Oxidation reactions: The compound can act as an oxidizing agent, converting substrates into their oxidized forms.
Substitution reactions: It can substitute hydrogen atoms in organic molecules, leading to the formation of new compounds.
Polymerization reactions: The free radicals generated can initiate the polymerization of monomers such as ethylene, styrene, and butadiene
Common reagents used in these reactions include acids for catalysis and various organic solvents to dissolve the reactants. Major products formed from these reactions depend on the specific substrates and conditions used but often include oxidized organic compounds and polymers .
Applications De Recherche Scientifique
2-(tert-Butylperoxy)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:
Biology: The compound’s ability to generate free radicals makes it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research into its potential use in drug delivery systems and as a therapeutic agent is ongoing.
Industry: It is widely used in the production of plastics, rubbers, and other polymeric materials
Mécanisme D'action
The primary mechanism of action for 2-(tert-Butylperoxy)-1,1,1,3,3,3-hexafluoropropan-2-ol involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application but generally include organic substrates that can undergo radical-induced transformations .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(tert-Butylperoxy)-1,1,1,3,3,3-hexafluoropropan-2-ol include:
Di-tert-butyl peroxide: Another organic peroxide used as a radical initiator and oxidizing agent.
Tert-butyl hydroperoxide: A simpler peroxide used in similar applications but with different reactivity and stability profiles.
2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane: Used in polymer crosslinking and as a radical initiator.
The uniqueness of this compound lies in its hexafluoropropanol moiety, which imparts distinct chemical properties such as increased stability and reactivity under specific conditions .
Propriétés
Numéro CAS |
54857-32-8 |
|---|---|
Formule moléculaire |
C7H10F6O3 |
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
2-tert-butylperoxy-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C7H10F6O3/c1-4(2,3)15-16-5(14,6(8,9)10)7(11,12)13/h14H,1-3H3 |
Clé InChI |
WIJOQOZDKWFPIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


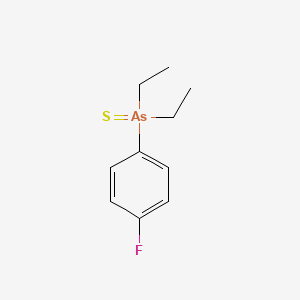
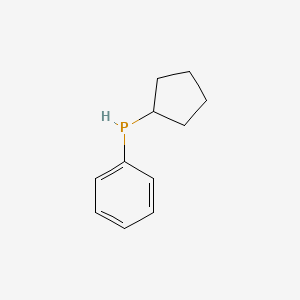
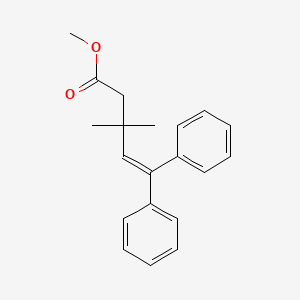
![Dimethyl [(2-aminophenyl)methyl]phosphonate](/img/structure/B14639664.png)
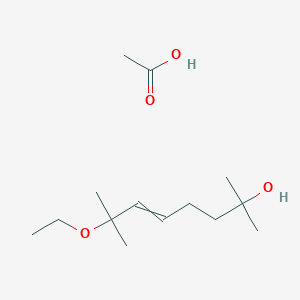
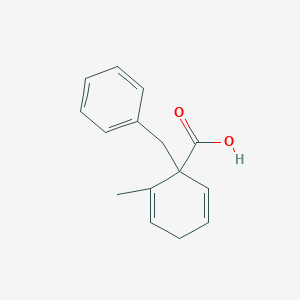

![4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]-](/img/structure/B14639692.png)
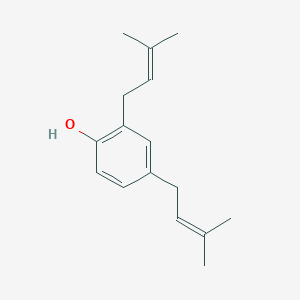
![1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14639711.png)
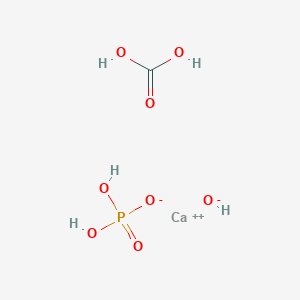
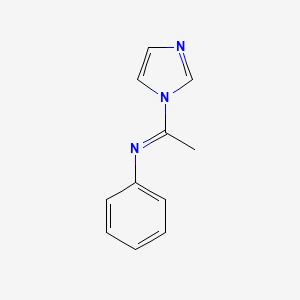
![3-[Bis(methylsulfanyl)methylidene]cholestane](/img/structure/B14639733.png)
